Theophylline

Description

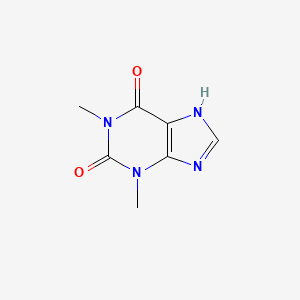

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | theophylline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theophylline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021336 | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate | |

| Record name | SID855679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

g/cm³ | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

negligible | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |

CAS No. |

58-55-9, 5967-84-0 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I55128JYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Theophylline's Mechanism of Action in Asthma: A Technical Guide for Researchers

Abstract

For over eight decades, theophylline has been a component in the therapeutic arsenal against asthma.[1] Initially valued for its bronchodilator properties, the clinical perspective on this compound has evolved significantly. Higher doses required for bronchodilation are often associated with adverse effects, which led to a decline in its use as primary therapy.[1][2] However, extensive research has illuminated its potent anti-inflammatory and immunomodulatory effects, which are achievable at lower, better-tolerated plasma concentrations (5-10 mg/L).[3] This guide provides an in-depth exploration of the multifaceted molecular mechanisms underpinning this compound's therapeutic efficacy in asthma. We will dissect its classical actions—non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism—and delve into the contemporary understanding of its role in activating histone deacetylase-2 (HDAC2), a key mechanism for suppressing inflammatory gene expression and reversing corticosteroid resistance.[1][2] This document is designed for researchers, offering a synthesis of established knowledge and detailed experimental protocols to investigate these pathways, thereby facilitating further discovery in respiratory pharmacology.

Introduction: Reappraising a Classic Drug

This compound, a methylxanthine compound, was once a cornerstone of asthma management, primarily for its ability to relax airway smooth muscle.[1][4] While effective, the narrow therapeutic index and the advent of safer, more potent inhaled β2-agonists and corticosteroids relegated it to an add-on therapy.[1][5] Despite this, clinical observations consistently demonstrated benefits beyond simple bronchodilation, such as the inhibition of the late asthmatic reaction to allergen challenges, even at low plasma concentrations.[3] This spurred a deeper investigation into its molecular activities, revealing a complex pharmacology that positions this compound as a broad-spectrum anti-inflammatory agent.[6] Current evidence suggests its therapeutic value lies significantly in these non-bronchodilator actions, which include modulating inflammatory cell activation, reducing cytokine synthesis, and preventing airway hyperresponsiveness.[3][6] This guide will explore these mechanisms, providing the scientific rationale and methodologies to empower further research.

Core Mechanisms of Action: A Dual Classical and Contemporary View

This compound's effects are not mediated by a single pathway but rather a confluence of molecular interactions. These can be broadly categorized into two areas: the classical, concentration-dependent mechanisms and the more recently elucidated, low-dose anti-inflammatory pathways.

Classical Mechanisms (Higher Therapeutic Concentrations)

This compound is a weak, non-selective inhibitor of phosphodiesterase (PDE) isoenzymes, which are responsible for the degradation of intracellular cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][7] By inhibiting PDEs, this compound increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects.

-

Bronchodilation: The relaxation of airway smooth muscle is primarily attributed to the inhibition of PDE3 and PDE4.[1][5][7] Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates target proteins that promote smooth muscle relaxation.[4] However, significant bronchodilation requires relatively high plasma concentrations (>10 mg/L), which are associated with a greater risk of side effects.[1]

-

Anti-inflammatory Effects: Inhibition of PDE4, which is predominantly found in immune and inflammatory cells, is thought to contribute to this compound's anti-inflammatory properties.[6][7] This leads to the suppression of inflammatory cell activation (T-lymphocytes, eosinophils, mast cells, macrophages) and a reduction in mediator release.[1][6]

This compound acts as a non-selective competitive antagonist at A1, A2A, and A2B adenosine receptors at therapeutic concentrations.[1][2][4] In asthmatic airways, adenosine is a pro-inflammatory mediator that can induce bronchoconstriction by triggering the release of histamine and leukotrienes from mast cells.[1][7][8]

-

Clinical Relevance: By blocking these receptors, this compound can prevent adenosine-induced bronchoconstriction.[2][8] This mechanism contributes to its overall therapeutic effect in asthma.

-

Adverse Effects: Importantly, this antagonism is also responsible for many of this compound's undesirable side effects.[2] Blockade of A1 receptors in the central nervous system and heart can lead to seizures and cardiac arrhythmias, respectively, particularly at high plasma concentrations.[1][2]

Contemporary View: Low-Dose Anti-Inflammatory Mechanisms

More recent research has uncovered potent anti-inflammatory effects of this compound at low plasma concentrations (around 5 mg/L), which are distinct from PDE inhibition and adenosine antagonism.[3][5]

Perhaps the most significant modern discovery is this compound's ability to activate Histone Deacetylase-2 (HDAC2).[1][9] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.

-

Mechanism of Inflammation: In asthma, inflammation is driven by the activation of pro-inflammatory transcription factors like Nuclear Factor-κB (NF-κB).[5][10] These factors recruit histone acetyltransferases (HATs), which acetylate histones, opening up the chromatin structure and allowing for the transcription of inflammatory genes (e.g., for cytokines like IL-4, IL-5, and TNF-α).[1][11][12]

-

This compound's Role: this compound, at low concentrations, directly enhances HDAC2 activity.[5][9] This increased HDAC2 activity counteracts the effects of HATs, deacetylating the histones and switching off the expression of inflammatory genes.[1][12] This effect is proposed to occur via inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), which is activated by oxidative stress and normally inactivates HDAC2.[1][12]

-

Reversing Corticosteroid Resistance: Corticosteroids exert their anti-inflammatory effects in part by recruiting HDAC2 to the site of inflammation.[9][13] In severe asthma and in patients who smoke, HDAC2 activity is reduced, leading to corticosteroid resistance.[1][14] By restoring HDAC2 activity, low-dose this compound can synergize with corticosteroids, restoring their anti-inflammatory efficacy.[1][9][14]

-

NF-κB Inhibition: At higher concentrations, likely through PDE inhibition, this compound can prevent the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus.[1][4][10] This action reduces the expression of multiple inflammatory genes.[1]

-

Increased Interleukin-10 (IL-10): this compound has been shown to increase the production of IL-10, an anti-inflammatory cytokine, although this effect may require higher concentrations.[4][15]

-

Apoptosis of Inflammatory Cells: this compound can promote the apoptosis (programmed cell death) of inflammatory cells such as T cells and neutrophils, further contributing to its anti-inflammatory profile.[4]

Visualization of Core Mechanisms

To clarify these complex interactions, the following diagrams illustrate the key signaling pathways.

Diagram 1: this compound's Multifaceted Signaling Pathways

Caption: this compound's core mechanisms in an airway cell.

Experimental Methodologies for Mechanistic Investigation

To dissect the multifaceted actions of this compound, a combination of biochemical and cell-based assays is required. The following protocols provide a framework for investigating the key pathways.

Phosphodiesterase (PDE) Activity Assay

This protocol quantifies the ability of this compound to inhibit PDE-mediated cAMP hydrolysis. It is a self-validating system using controls to ensure data integrity.

Principle: The assay measures the activity of a purified PDE enzyme (e.g., PDE3 or PDE4) or PDE activity in cell lysates.[16] A radiolabeled substrate, [³H]-cAMP, is incubated with the enzyme. The PDE converts [³H]-cAMP to [³H]-5'AMP. A snake venom nucleotidase is then added to convert [³H]-5'AMP to [³H]-adenosine.[17] The unreacted [³H]-cAMP is separated from the [³H]-adenosine product using an ion-exchange resin column, and the radioactivity of the product is quantified by liquid scintillation.[17] Alternatively, commercial luminescence-based kits are available which measure the depletion of cAMP.[18][19]

Step-by-Step Protocol (Radiometric Method):

-

Reagent Preparation:

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 1 mM DTT.

-

Substrate Mix: Assay buffer containing [³H]-cAMP (approx. 100,000 cpm per reaction) and unlabeled cAMP to achieve the desired final concentration (e.g., 1 µM).

-

Enzyme Preparation: Purified recombinant human PDE4B or cell lysate containing PDE activity, diluted in Assay Buffer.

-

Test Compound: this compound, serially diluted in Assay Buffer. A known selective PDE4 inhibitor (e.g., Rolipram) should be used as a positive control.

-

Stop Solution: 0.1 M HCl.

-

Nucleotidase: Snake venom (e.g., from Crotalus atrox), 10 mg/mL in water.

-

Resin: Anion exchange resin slurry (e.g., DEAE-Sephadex A-25).[17]

-

-

Assay Procedure:

-

In a microcentrifuge tube, add 50 µL of Substrate Mix.

-

Add 25 µL of this compound dilution, positive control, or vehicle (Assay Buffer for 100% activity control).

-

Pre-incubate at 30°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of diluted PDE enzyme. For the blank (0% activity), add enzyme to a tube already containing Stop Solution.

-

Incubate at 30°C for 15 minutes (ensure reaction is in the linear range).

-

Terminate the reaction by adding 25 µL of Stop Solution, then boil for 2 minutes.

-

Cool on ice. Add 25 µL of snake venom nucleotidase and incubate for a further 10 minutes at 30°C.

-

Add 1 mL of the anion exchange resin slurry to each tube and vortex. The resin binds the negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer a 500 µL aliquot of the supernatant to a scintillation vial, add 5 mL of scintillation fluid, and count radioactivity using a liquid scintillation counter.

-

-

Data Analysis & Causality:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control after subtracting the blank value.

-

Plot percent inhibition versus log[this compound concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Causality Check: The positive control (Rolipram) should yield a potent IC₅₀ value consistent with literature, validating the assay's sensitivity and specificity for PDE4.

-

Adenosine Receptor Binding Assay

This protocol determines the affinity of this compound for a specific adenosine receptor subtype (e.g., A1 or A2A) using a competitive radioligand binding assay.

Principle: This assay measures the ability of unlabeled this compound to compete with a high-affinity radiolabeled ligand for binding to adenosine receptors in a membrane preparation from cells overexpressing the receptor of interest.[20][21] The amount of radioligand bound is inversely proportional to the affinity and concentration of the competing unlabeled ligand (this compound).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Membrane Preparation: Prepare membranes from HEK293 or CHO cells stably expressing the human adenosine A1 or A2A receptor.[22][23] Store aliquots at -80°C.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4).

-

Radioligand: e.g., [³H]-DPCPX for A1 receptors or [³H]-CGS 21680 for A2A receptors, diluted in Assay Buffer to a final concentration near its Kd value.[23]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, non-radiolabeled standard antagonist (e.g., XAC) to saturate all specific binding sites.[20]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

-

Assay Procedure:

-

In a 96-well plate, combine in the following order:

-

25 µL Assay Buffer (for Total Binding) OR 25 µL Non-specific Binding Control OR 25 µL this compound dilution.

-

25 µL of radioligand dilution.

-

50 µL of thawed membrane preparation (protein concentration optimized beforehand).

-

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Terminate the binding by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B), pre-soaked in wash buffer.

-

Wash the filters rapidly three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[23]

-

Dry the filter mat, place it in a scintillation vial (or use a filter plate with scintillant), and measure radioactivity.

-

-

Data Analysis & Causality:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Calculate the percentage of specific binding for each this compound concentration.

-

Plot percent specific binding versus log[this compound concentration] to determine the IC₅₀.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Causality Check: The non-specific binding control should displace >90% of the total bound radioligand, confirming that the assay is measuring specific receptor interactions.

-

Histone Deacetylase (HDAC) Activity Assay

This protocol measures the direct effect of this compound on HDAC activity in nuclear extracts or whole cells.

Principle: A fluorogenic HDAC substrate, which is cell-permeable for whole-cell assays, is deacetylated by HDAC enzymes. A developer solution is then added, which cleaves the deacetylated substrate to produce a fluorescent product.[24] The fluorescence intensity is directly proportional to the HDAC activity and can be measured with a fluorescence plate reader.[25]

Step-by-Step Protocol (Cell-Based Assay):

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549 human lung epithelial cells or U937 monocytes) in a 96-well black, clear-bottom plate and culture overnight.[26]

-

Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 1-4 hours).

-

Include a "no treatment" control and a positive control for inhibition (e.g., 1 µM Trichostatin A, TSA), a potent HDAC inhibitor.[14][25]

-

-

Assay Procedure (using a commercial kit, e.g., Cayman Item No. 10011563 or similar):

-

Remove the culture medium from the wells.

-

Add 10 µL of the cell-permeable fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 2 hours.

-

Add 50 µL of Lysis/Developer solution containing TSA to stop the reaction and lyse the cells.[25]

-

Shake the plate for 1 minute and incubate for 15 minutes at 37°C.

-

Read fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[25]

-

-

Data Analysis & Causality:

-

Subtract the background fluorescence from the TSA-treated wells.

-

Express the HDAC activity in this compound-treated cells as a percentage of the "no treatment" control.

-

Causality Check: The fluorescence in the TSA-treated wells should be near background levels, confirming that the measured signal is specific to HDAC activity.[24] An increase in fluorescence in this compound-treated wells indicates a direct activating effect on cellular HDACs. This protocol directly validates the key low-dose mechanism of this compound.

-

Diagram 2: Experimental Workflow for HDAC Activity Assay

Caption: Workflow for cell-based HDAC activity measurement.

Data Synthesis and Future Directions

The evidence compellingly reframes this compound from a simple bronchodilator to a multifaceted anti-inflammatory drug. Its ability to non-selectively inhibit PDEs, antagonize adenosine receptors, and, most critically at low doses, activate HDAC2 provides a robust explanation for its clinical efficacy in asthma management. The synergy with corticosteroids via HDAC2 activation is particularly noteworthy, offering a therapeutic strategy for patients with severe or steroid-resistant asthma.[1][4]

Quantitative Summary of this compound's Actions:

| Molecular Target | This compound Action | Typical Concentration | Primary Outcome in Asthma |

| PDE3, PDE4 | Weak, Non-selective Inhibition | >10 mg/L (55 µM) | Bronchodilation, Anti-inflammation[1][7] |

| Adenosine Receptors | Non-selective Antagonism | 5-20 mg/L (28-110 µM) | Prevents bronchoconstriction[2] |

| HDAC2 | Activation (via PI3K-δ inhibition) | <10 mg/L (55 µM) | Suppression of inflammatory genes[1][5][9] |

| NF-κB | Inhibition of translocation | High Concentrations | Reduced inflammatory gene expression[1][4] |

Future Research Directions: Future investigations should focus on developing more selective this compound analogues. The ideal compound would retain the HDAC2-activating properties while minimizing PDE inhibition and adenosine receptor antagonism to improve the safety profile. Further research into the precise protein-protein interactions between this compound, PI3K-δ, and the HDAC2 complex could unveil novel drug targets. Elucidating the full spectrum of genes regulated by this compound-HDAC2 activation in different airway cell types will also be critical to understanding its complete therapeutic potential.

References

-

Barnes, P. J. (2013). This compound. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Barnes, P. J. (1994). This compound in the management of asthma: time for reappraisal? European Respiratory Journal. [Link]

-

Banner, K. H., & Page, C. P. (1995). This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. Pulmonary Pharmacology. [Link]

-

Kaufman, D., & Smith, T. (1998). Anti-inflammatory effects of this compound: modulation of cytokine production. Annals of Allergy, Asthma & Immunology. [Link]

-

Ilarraza-Bonilla, R., & John, J. (2000). Asthma, adenosine, mast cells and this compound. Journal of Clinical Pharmacy and Therapeutics. [Link]

-

Finnerty, J. P., et al. (1996). Effects of this compound on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study. European Respiratory Journal. [Link]

-

Rabe, K. F., et al. (1995). This compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. European Respiratory Journal. [Link]

-

Barnes, P. J. (2010). This compound. Novartis Found Symp. [Link]

-

Matera, M. G., et al. (2024). A narrative review of this compound: is there still a place for an old friend? Journal of Thoracic Disease. [Link]

-

Hosalli, P., & Shivanand, P. (2023). This compound. StatPearls. [Link]

-

Hirst, S. J., et al. (2000). The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology. [Link]

-

McPate, O. A., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol. [Link]

-

Matera, M. G., et al. (2021). New Avenues for Phosphodiesterase Inhibitors in Asthma. Journal of Experimental Pharmacology. [Link]

-

Barnes, P. J. (2006). This compound: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Proceedings of the American Thoracic Society. [Link]

-

Mustafa, S. J., et al. (2009). Adenosine Receptors and Asthma. Respiratory and Critical Care Medicine. [Link]

-

Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences. [Link]

-

Barnes, P. J. (2013). Figure 2: this compound increases histone deacetylase-2 (HDAC2) via inhibition of phosphoinositide-3-kinase-d (PI3Kd)... ResearchGate. [Link]

-

Cote, R. H. (2012). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology. [Link]

-

Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

BPS Bioscience. (n.d.). Determination of Phosphodiesterase Activity. Bio-protocol. [Link]

-

Cosio, B. G., et al. (2004). This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. The Journal of Experimental Medicine. [Link]

-

van der Klein, P. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic Signalling. [Link]

-

Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Cell Biolabs. [Link]

-

Carlsson, J., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Cosio, B. G., et al. (2004). This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. ResearchGate. [Link]

Sources

- 1. atsjournals.org [atsjournals.org]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A narrative review of this compound: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine Receptors and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Asthma, adenosine, mast cells and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects of this compound: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 19. promega.com [promega.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. resources.bio-techne.com [resources.bio-techne.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. researchgate.net [researchgate.net]

The Pharmacokinetic and Metabolic Landscape of Theophylline: An In-depth Guide for Preclinical Research

This guide provides a comprehensive technical overview of the pharmacokinetic and metabolic profile of theophylline in key laboratory models. Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic pathways governing this compound biotransformation, its pharmacokinetic behavior in various preclinical species, and the practical methodologies employed for its characterization. Our focus is on the causality behind experimental choices, ensuring a robust and validated approach to preclinical study design.

Executive Summary: The Enduring Relevance of this compound in Preclinical Research

This compound, a methylxanthine derivative, has a long history in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its narrow therapeutic index necessitates a thorough understanding of its pharmacokinetic and metabolic properties.[2] In preclinical drug development, this compound often serves as a model compound, particularly as a probe substrate for cytochrome P450 (CYP) 1A2 activity. A comprehensive grasp of its behavior in laboratory models is therefore crucial for the accurate interpretation of drug-drug interaction studies and for the extrapolation of metabolic data to human scenarios. This guide will navigate the core principles of this compound's disposition, from in vitro metabolic profiling to in vivo pharmacokinetic assessments in relevant animal models.

The Metabolic Fate of this compound: A Cytochrome P450-Driven Pathway

The liver is the primary site of this compound metabolism, with approximately 90% of a dose being hepatically cleared.[1][2] The biotransformation of this compound is predominantly mediated by the cytochrome P450 superfamily of enzymes, with CYP1A2 playing a major role and CYP2E1 contributing to a lesser extent.[2][3]

Primary Metabolic Pathways

The metabolism of this compound proceeds via two main pathways:

-

8-Hydroxylation: This is the principal metabolic route, leading to the formation of 1,3-dimethyluric acid (1,3-DMU).[1] While CYP1A2 is a key enzyme in this reaction, CYP2E1 also contributes, particularly at higher this compound concentrations.[3][4]

-

N-Demethylation: This pathway results in the formation of two primary metabolites: 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX).[1][2] CYP1A2 is the primary enzyme responsible for these N-demethylation reactions.[1][3] 3-methylxanthine is an active metabolite, although its potency is significantly lower than that of the parent drug.[1]

A minor pathway involving N-methylation to caffeine can also occur.[1] It is noteworthy that the N-demethylation pathways are less developed in neonates, which can increase the risk of caffeine accumulation and toxicity.[1]

Caption: A typical workflow for an in vivo pharmacokinetic study.

Analytical Methodologies for this compound Quantification

Accurate and reliable analytical methods are paramount for pharmacokinetic and metabolism studies. [5][6][7][8]High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of this compound in biological matrices. [9][10][11][12][13]

HPLC-UV Method for this compound in Plasma

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully transfer the clear supernatant to a clean tube or an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used. [9][11] * Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of acetic acid) and an organic modifier (e.g., methanol or acetonitrile) is typical. [9][11][12] * Flow Rate: A flow rate of around 1 mL/min is generally employed. [11] * Detection: UV detection at a wavelength of approximately 270-280 nm provides good sensitivity for this compound. [9]

-

Method Validation

Any analytical method used for pharmacokinetic studies must be rigorously validated to ensure its accuracy, precision, selectivity, sensitivity, and stability. [5][6][7][8][14]Key validation parameters include:

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: A Framework for Robust Preclinical Evaluation

A thorough understanding of this compound's pharmacokinetics and metabolism in laboratory models provides a critical foundation for its use as a research tool and for the broader field of drug metabolism and pharmacokinetics. By employing well-validated in vitro and in vivo methodologies, researchers can generate reliable data that informs our understanding of drug disposition and aids in the prediction of human pharmacokinetic profiles. The principles and protocols outlined in this guide offer a framework for designing and executing robust preclinical studies, ultimately contributing to the development of safer and more effective medicines.

References

- The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on this compound Response - NIH. (URL: )

- Metabolism of this compound by cDNA-expressed human cytochromes P-450 - PubMed. (URL: )

- Pharmacokinetics of this compound in relation to increased pain sensitivity in the r

- Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed. (URL: )

- This compound absorption and disposition in rabbits: oral, intravenous, and concentration-dependent kinetic studies - PubMed. (URL: )

- Pharmacokinetics of this compound and its metabolites in rabbits - PubMed. (URL: )

- Effect of cigarette smoking on this compound pharmacokinetics in r

- Comparative pharmacokinetics of this compound in rabbits and in humans with hyperlipidemia. (URL: )

- Characterization of human cytochromes P450 involved in this compound 8-hydroxyl

- This compound pharmacokinetics: comparison of Cyp1a1(-/-) and Cyp1a2(-/-) knockout mice, humanized hCYP1A1_1A2 knock-in mice lacking either the mouse Cyp1a1 or Cyp1a2 gene, and Cyp1(+/+) wild-type mice - PubMed. (URL: )

- Fever-induced changes in this compound pharmacokinetics in r

- PHARMACOKINETICS OF this compound INJECTIONS IN RABBITS. (URL: )

- This compound Pathway, Pharmacokinetics - ClinPGx. (URL: )

- Dose-dependent elimination of this compound in r

- Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples - NIH. (URL: )

- This compound pharmacokinetics and metabolism in rabbits following single and repeated administration of Capsicum fruit - PubMed. (URL: )

- Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed. (URL: )

- Using Animal Models for Drug Development | Taconic Biosciences. (URL: )

- Pharmacokinetic study of this compound in dogs after intravenous administration with and without ethylenediamine - PubMed. (URL: )

- The Analysis of this compound By HPLC. (URL: )

- Pharmacokinetic studies of this compound in dogs - PubMed. (URL: )

- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (URL: )

- Simple HPLC–UV Method for the Quantification of this compound in Rabbit Plasma and its Pharmacokinetic Application | Journal of Chromatographic Science | Oxford Academic. (URL: )

- Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC - PubMed Central. (URL: )

- Polymorphisms in the CYP1A2 gene and this compound metabolism in p

- The effect of CYP1A2 gene polymorphisms on this compound metabolism and chronic obstructive pulmonary disease in Turkish p

- This compound - Deranged Physiology. (URL: )

- Metabolism of this compound by cDNA-expressed human cytochromes P-450 - PMC - NIH. (URL: )

- Pharmacokinetics of this compound in rats with biliary stasis - PubMed. (URL: )

-

Evaluation of the bioavailability and pharmacokinetics of two extended-release this compound formulations in dogs - ResearchGate. (URL: [Link])

-

Analytical Methods Validation - RTI International. (URL: [Link])

-

The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (URL: [Link])

- Pharmacokinetic properties of this compound given intravenously and orally to rumin

- A rapid HPLC method for monitoring plasma levels of caffeine and this compound using solid phase extraction columns - PubMed. (URL: )

- Biotransformation of caffeine, paraxanthine, theobromine and this compound by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed. (URL: )

- Evaluation of the bioavailability and pharmacokinetics of two extended-release this compound formul

-

Contributions of various factors to this compound clearance in asthmatic... - ResearchGate. (URL: [Link])

-

Analytical methods validation: Bioavailability, bioequivalence and pharmacokinetic studies: Sponsored by the American Association of Pharmaceutical Chemists, US Food and Drug Administration, F??d??ration Internationale Pharmaceutique, Health Protection Branch (Canada) and Association of Official Analytical Chemists - ResearchGate. (URL: [Link])

-

The Analysis of this compound By HPLC | Scilit. (URL: [Link])

-

This compound – Pharmacokinetics. (URL: [Link])

-

VALIDATION OF ANALYTICAL METHODS - IKEV. (URL: [Link])

- Analytical method valid

- Therapeutic doses of this compound exert proconvulsant effects in developing mice - PubMed. (URL: )

Sources

- 1. ClinPGx [clinpgx.org]

- 2. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on this compound Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human cytochromes P450 involved in this compound 8-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Methods Validation | RTI [rti.org]

- 7. researchgate.net [researchgate.net]

- 8. wjarr.com [wjarr.com]

- 9. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. A rapid HPLC method for monitoring plasma levels of caffeine and this compound using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. ikev.org [ikev.org]

Theophylline as a Multifunctional Tool in Cellular Biology

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Re-evaluating a Classic Drug for Modern Research

For decades, theophylline (1,3-dimethylxanthine) has been a cornerstone in the clinical management of respiratory diseases like asthma and COPD.[1][2] Its primary utility was attributed to its bronchodilatory effects. However, for the cellular biologist, pharmacologist, and drug development professional, this compound's value extends far beyond the clinic. It is a powerful, multifaceted research tool capable of probing some of the most fundamental signaling pathways in a cell.

This guide moves past the clinical narrative to provide an in-depth, technical exploration of this compound's core mechanisms and its practical application as a laboratory tool. We will delve into the causality behind its effects, offering field-proven insights and detailed protocols to empower researchers to leverage this compound with precision and confidence. This compound's ability to simultaneously interact with multiple, distinct cellular targets makes it a uniquely complex and insightful probe for dissecting intricate biological systems.

PART 1: The Core Mechanisms of Action: A Triad of Cellular Influence

This compound's utility as a research tool stems from its ability to modulate at least three major, distinct signaling pathways. Understanding these mechanisms is critical for designing robust experiments and accurately interpreting results. At therapeutic concentrations, these effects can be concentration-dependent, allowing for nuanced experimental design.[3]

Non-Selective Phosphodiesterase (PDE) Inhibition

One of the most well-characterized actions of this compound is its role as a competitive non-selective phosphodiesterase (PDE) inhibitor.[4][5] PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers. By inhibiting PDEs (with a notable effect on PDE3 and PDE4), this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[1][4]

This elevation in cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, altering processes such as smooth muscle relaxation, inflammation, and gene transcription.[6][7] This mechanism is most prominent at higher concentrations of this compound (>50 µM).[8][9]

Caption: this compound inhibits PDE, preventing cAMP breakdown and increasing PKA activation.

Non-Selective Adenosine Receptor Antagonism

This compound is a structural analog of adenosine and acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[2][6] Adenosine is a ubiquitous purine nucleoside that signals under conditions of cellular stress or metabolic activity, often producing inhibitory or anti-inflammatory effects. By blocking these receptors, this compound prevents adenosine from exerting its biological functions.[4][10]

This antagonism can lead to a variety of effects, including central nervous system stimulation and altered immune cell function.[11][12] For example, blocking A2A receptors on neutrophils has been shown to promote apoptosis, a key anti-inflammatory mechanism.[12] It is crucial for researchers to recognize that some of this compound's observed effects may be attributable to this pathway, which can sometimes oppose the effects of cAMP elevation.[13]

Caption: this compound competitively blocks adenosine receptors, preventing downstream signaling.

Histone Deacetylase (HDAC) Activation

Perhaps the most compelling mechanism for modern research is the ability of this compound, at low, therapeutically relevant concentrations (1-10 µM), to activate histone deacetylases, particularly HDAC2.[1][8][14] HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.

Many inflammatory genes are activated by the acetylation of histones by histone acetyltransferases (HATs). By enhancing HDAC activity, this compound promotes the deacetylation of these histones, effectively "switching off" inflammatory gene expression.[8][15] This mechanism is independent of both PDE inhibition and adenosine antagonism and is central to this compound's anti-inflammatory effects.[8][9] It also explains the synergistic relationship observed between this compound and corticosteroids, which recruit HDAC2 to sites of inflammation.[1][16]

Caption: Low-dose this compound activates HDAC2, promoting deacetylation and silencing of inflammatory genes.

PART 2: Experimental Design & Protocols

Leveraging this compound effectively requires careful consideration of experimental parameters, particularly concentration and controls. The compound's multiple mechanisms necessitate a self-validating experimental design.

General Considerations & Stock Preparation

-

Concentration is Key: The biological effect of this compound is highly concentration-dependent.

-

Stock Solution: this compound is sparingly soluble in water but solubility increases in basic solutions or organic solvents.[19]

-

Primary Stock (e.g., 100 mM): Dissolve this compound powder (MW: 180.17 g/mol , anhydrous) in DMSO to create a high-concentration stock.[19][20] For example, dissolve 18.02 mg in 1 mL of DMSO. Store at -20°C.

-

Working Solutions: Dilute the primary stock in your cell culture medium or assay buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced artifacts.

-

| Parameter | Recommendation | Source |

| Primary Solvent | DMSO, 0.1 M NaOH | [19] |

| Storage | -20°C (stock), 4°C (solid) | [19][20] |

| HDAC Effects | 1-10 µM | [3] |

| PDE Inhibition | > 50 µM | [9] |

| Cytotoxicity | > 500 µM (cell-type dependent) | [18] |

Protocol 1: Measuring Intracellular cAMP Accumulation

This protocol uses a competitive ELISA-based assay to quantify changes in intracellular cAMP levels following this compound treatment, a direct measure of its PDE inhibitory effect.

Principle: Cells are treated with this compound, often in combination with an adenylyl cyclase activator like forskolin to amplify the signal.[21] The cells are then lysed, and the cAMP in the lysate competes with a known amount of labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, HEK293) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.[9][22]

-

Pre-treatment: Aspirate the culture medium. Wash cells once with serum-free medium or PBS. Add 90 µL of medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.

-

Stimulation: Add 10 µL of an adenylyl cyclase activator (e.g., Forskolin, final concentration 10 µM) to stimulate cAMP production. Incubate for 15-30 minutes at room temperature.[21]

-

Cell Lysis: Aspirate the medium. Add 100 µL of 0.1 M HCl lysis buffer per well. Incubate for 10-20 minutes at room temperature to lyse cells and inactivate endogenous PDEs.[21]

-

cAMP Quantification: Proceed with a commercial cAMP ELISA kit (e.g., from Cayman Chemical, R&D Systems, Promega) according to the manufacturer's instructions.[23][24] This typically involves:

-

Preparing a standard curve using the provided cAMP standards.

-

Adding cell lysates and standards to the antibody-coated plate.

-

Adding an enzyme-linked cAMP conjugate (e.g., HRP-linked).

-

Washing the plate to remove unbound reagents.

-

Adding a substrate and measuring the absorbance or luminescence on a plate reader.

-

-

Data Analysis: Calculate the cAMP concentration in each sample by interpolating from the standard curve. Normalize data to protein concentration if significant variations in cell number are expected.

Protocol 2: Assessing Anti-inflammatory Effects via Cytokine Measurement

This protocol measures this compound's ability to suppress the production of pro-inflammatory cytokines, such as IL-6 or IL-8, from cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS). This assesses the functional outcome of HDAC activation.

Principle: Cells are co-incubated with an inflammatory stimulus and this compound. The supernatant is then collected and the concentration of a specific cytokine is measured using a sandwich ELISA.

Methodology:

-

Cell Seeding: Plate cells (e.g., primary lung fibroblasts, macrophages) in a 24-well or 96-well plate and grow to ~80% confluency.[25]

-

Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 5 µg/mL, which is ~27.7 µM) or vehicle control.[25] Some experimental designs may require pre-incubation with this compound for several hours before adding the stimulus.

-

Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the appropriate wells.[25] Include controls for unstimulated cells and cells with stimulus alone.

-

Incubation: Incubate the cells for a period sufficient for cytokine production and secretion (typically 24-48 hours).[25]

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells or debris.

-

Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6, IL-8) in the supernatant using a commercial sandwich ELISA kit following the manufacturer's protocol.

-

Data Analysis: Generate a standard curve and determine the cytokine concentrations in your samples. Compare the levels of cytokine secretion between different treatment groups. A significant reduction in the LPS-induced cytokine level in the presence of this compound indicates an anti-inflammatory effect.

PART 3: Data Interpretation & Troubleshooting

The primary challenge in using this compound is attributing an observed effect to a specific mechanism.

-

Observed Effect: Increased Apoptosis. Is it due to PDE inhibition, which can induce apoptosis in T-lymphocytes, or adenosine A2A receptor antagonism, which promotes apoptosis in neutrophils?[1][12]

-

Self-Validation: To dissect this, run parallel experiments. Use a selective PDE4 inhibitor (e.g., Rolipram) and a selective A2A antagonist (e.g., istradefylline). If the effect is replicated by the PDE4 inhibitor but not the A2A antagonist, the mechanism is likely cAMP-mediated.[26]

-

-

Observed Effect: Reduced Inflammatory Gene Expression. Is it due to HDAC activation or cAMP elevation (which can also be anti-inflammatory)?

-

Self-Validation: Compare a low dose of this compound (e.g., 5 µM) with a high dose (e.g., 200 µM). Also, test a direct adenylyl cyclase activator like forskolin. If the effect is potent at the low dose but not fully mimicked by forskolin, it points towards an HDAC-dependent mechanism.[8][14] Co-treatment with an HDAC inhibitor like Trichostatin A should reverse the effect if it is HDAC-mediated.[3]

-

Conclusion & Future Perspectives

This compound is more than a historical drug; it is a versatile and economical probe for fundamental cell biology. Its ability to modulate cAMP signaling, purinergic pathways, and epigenetic regulation makes it invaluable for hypothesis testing and pathway elucidation. The key to unlocking its potential lies in a thorough understanding of its concentration-dependent, multifaceted mechanisms and the implementation of carefully controlled, self-validating experimental designs. Future research may focus on developing more selective this compound analogs that can isolate one of its mechanisms, further refining its utility as a precision tool for the modern cell biologist.

References

-

Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 99(13), 8921-8926. [Link]

-

Patel, B. S., & Sharma, S. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Abaalkhail, F., & Cahill, M. E. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1783. [Link]

-

O'Connor, C. M., O'Connell, F., & O'Morain, C. A. (1995). This compound suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition. The American journal of physiology, 268(4 Pt 1), L563–L569. [Link]

-

Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. Semantic Scholar. [Link]

-

Barnes, P. J. (2010). This compound. American journal of respiratory and critical care medicine, 181(1), 9-16. [Link]

-

Weinberger, M., & Hendeles, L. (1996). This compound: recent advances in the understanding of its mode of action and uses in clinical practice. The Journal of allergy and clinical immunology, 98(2), 297-304. [Link]

-

Giembycz, M. A. (1996). The role of this compound and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs. Pulmonary pharmacology, 9(5-6), 215-235. [Link]

-

Cosio, B. G., Tsaprouni, L., Ito, K., Jazrawi, E., Adcock, I. M., & Barnes, P. J. (2004). This compound increases histone deacetylase-2 (HDAC2) via inhibition of phosphoinositide-3-kinase-d (PI3Kd). ResearchGate. [Link]

-

Ito, K., Ito, M., Elliott, W. M., Cosio, B., Caramori, G., Kon, O. M., ... & Barnes, P. J. (2002). This compound restores histone deacetylase activity and steroid responses in COPD macrophages. Journal of Experimental Medicine, 196(8), 1023-1029. [Link]

-

Sato, E., Koyama, S., Okubo, Y., Kubo, K., & Nagai, S. (1999). This compound induces apoptosis of the IL-3 activated eosinophils of patients with bronchial asthma. Apoptosis, 4(6), 461-468. [Link]

-

Barnes, P. J. (2005). This compound in chronic obstructive pulmonary disease: new horizons. Proceedings of the American Thoracic Society, 2(4), 334-339. [Link]

-

Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. National Institutes of Health. [Link]

-

Bishnoi, M., Chopra, K., & Kulkarni, S. K. (2007). This compound, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia. Pharmacological reports, 59(2), 181-191. [Link]

-

Sittampalam, G. S., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Polson, J. B., Krzanowski, J. J., Anderson, W. H., & Szentivanyi, A. (1980). Phosphodiesterase inhibition and this compound. European journal of respiratory diseases. Supplement, 109, 37-44. [Link]

-

Souness, J. E., & Scott, L. C. (1993). Inhibitory effect of this compound, this compound-7-acetic acid, ambroxol and ambroxol-theophylline-7-acetate on rat lung cAMP phosphodiesterase isoenzymes. Biochemical pharmacology, 46(6), 1087-1095. [Link]

-

Judson, M. A., & Sahn, S. A. (2005). This compound stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia. International journal of oncology, 27(1), 155-160. [Link]

-

Hsu, K. W., Hsieh, Y. C., Hsieh, F. J., Chen, Y. A., & Huang, Y. S. (2018). This compound exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 9(5), 6231–6242. [Link]

-

ResearchGate. (n.d.). Cellular effects of this compound. ResearchGate. [Link]

-

Yasui, K., Hu, B., Nakazawa, T., Agematsu, K., & Komiyama, A. (1997). This compound accelerates human granulocyte apoptosis not via phosphodiesterase inhibition. The Journal of clinical investigation, 100(7), 1677–1684. [Link]

-

Chiba, Y., & Misawa, M. (2001). This compound and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells. British journal of pharmacology, 134(1), 17-24. [Link]

-

ResearchGate. (n.d.). This compound induced cell death and apoptosis in MCF-7 cells. ResearchGate. [Link]

-

Tewari, S. G., & Tona, A. (2024). Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ. Journal of Visualized Experiments, (205), e66440. [Link]

-

Sato, E., Koyama, S., Okubo, Y., Kubo, K., & Nagai, S. (1999). This compound induces apoptosis of the IL-3 activated eosinophils of patients with bronchial asthma. Ovid. [Link]

-

Spicuzza, L., Di Maria, G., & Polosa, R. (2000). The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British journal of pharmacology, 131(7), 1353–1358. [Link]

-

Taddei, S., Laghi Pasini, F., Capecchi, P. L., Salvetti, A., & Di Perri, T. (1991). This compound is an antagonist of adenosine in human forearm arterioles. American journal of hypertension, 4(3 Pt 1), 256–259. [Link]

-

Dixon, C. M., & Barnes, P. J. (1989). Differential antagonism of cardiac actions of adenosine by this compound. British journal of clinical pharmacology, 27(3), 379–385. [Link]

-

Yasui, K., Agematsu, K., Shinozaki, K., Hokibara, S., Nagumo, H., & Komiyama, A. (2000). This compound induces neutrophil apoptosis through adenosine A2A receptor antagonism. The Journal of laboratory and clinical medicine, 135(5), 377–386. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Kurita, A., Kurashina, K., & Minami, S. (1977). Effects of this compound on the cell growth of normal and malignant human cells transformed in culture. Gan, 68(5), 587-593. [Link]

-

Zhang, J., Wang, Y., Zhang, J., & Xu, J. (2013). Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD. Pulmonary medicine, 2013, 853948. [Link]

-